
1-(Diethoxymethyl)cyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a diethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethoxymethyl)cyclopent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
1-(Diethoxymethyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Diethoxymethyl)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The diethoxymethyl group can participate in nucleophilic or electrophilic reactions, influencing the reactivity and stability of the compound. The cyclopentene ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Cyclopentene: A simpler analog without the diethoxymethyl group.
Cyclopentadiene: Contains a diene system, making it more reactive in certain reactions.
Cyclohexene: A six-membered ring analog with different steric and electronic properties.
Uniqueness: 1-(Diethoxymethyl)cyclopent-1-ene is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentene ring and the diethoxymethyl group makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
60638-19-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(diethoxymethyl)cyclopentene |
InChI |
InChI=1S/C10H18O2/c1-3-11-10(12-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
Clé InChI |
USVMTIQYRSWUFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



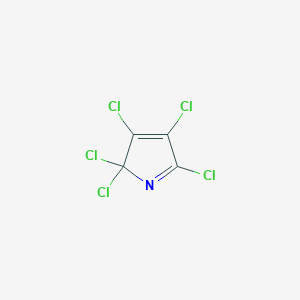
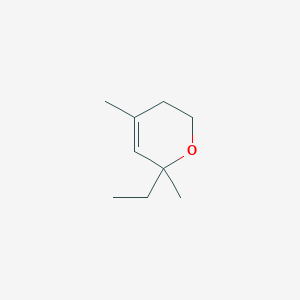
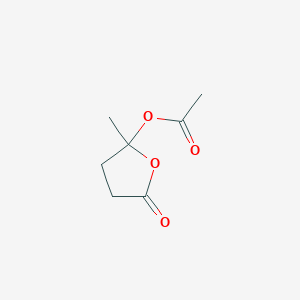
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
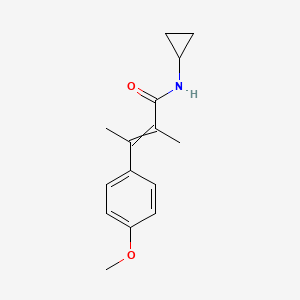
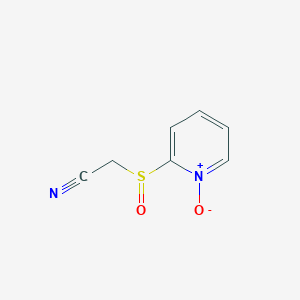
![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
